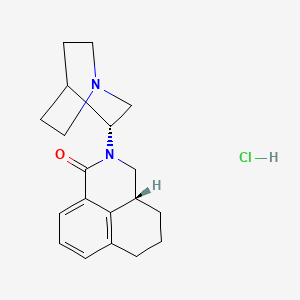

(R,R)-Palonosetron Hydrochloride

Description

BenchChem offers high-quality (R,R)-Palonosetron Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-Palonosetron Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-NBLXOJGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R,R)-Palonosetron Hydrochloride: A Technical Guide to its 5-HT3 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonosetron (B1662849) is a second-generation 5-HT3 receptor antagonist, distinguished by its high binding affinity and long duration of action, making it highly effective in the prevention of chemotherapy-induced nausea and vomiting (CINV). Palonosetron possesses two chiral centers, resulting in four possible stereoisomers. The pharmacologically active agent is the (S,S)-isomer, also referred to as (3aS, 2S)-Palonosetron. This technical guide provides an in-depth analysis of the 5-HT3 receptor binding affinity of the (R,R)-Palonosetron Hydrochloride stereoisomer, in comparison to its other stereoisomers, offering valuable insights for researchers and professionals in drug development.

Quantitative Binding Affinity Data

The binding affinity of Palonosetron stereoisomers to the 5-HT3 receptor has been determined through various in vitro studies. The data consistently demonstrates a significant stereoselectivity in receptor binding, with the (S,S)-isomer exhibiting the highest affinity.

| Stereoisomer | Receptor | Assay Type | Radioligand | Preparation | Ki (-log Ki) | IC50 (pIC50) | Reference |

| (R,R)-Palonosetron | 5-HT3 | Radioligand Binding | [3H]-quipazine | NG-108-15 cell membranes | 8.4 | - | [1] |

| (S,S)-Palonosetron | 5-HT3 | Radioligand Binding | [3H]-quipazine | NG-108-15 cell membranes | 10.5 | - | [1] |

| (S,R)-Palonosetron | 5-HT3 | Radioligand Binding | [3H]-quipazine | NG-108-15 cell membranes | 8.6 | - | [1] |

| (R,S)-Palonosetron | 5-HT3 | Radioligand Binding | [3H]-quipazine | NG-108-15 cell membranes | 9.5 | - | [1] |

| Palonosetron (isomer not specified) | 5-HT3A | Radioligand Binding | [3H]granisetron | COS-7 cells | 0.22 ± 0.07 nM | - | [2] |

| Palonosetron (isomer not specified) | 5-HT3A | Functional Assay | - | HEK293 cells | - | 0.24 nM | [3] |

| Palonosetron (isomer not specified) | 5-HT3AB | Functional Assay | - | HEK293 cells | - | 0.18 nM | [3] |

Experimental Protocols

The determination of the 5-HT3 receptor binding affinity of Palonosetron isomers typically involves radioligand binding assays and functional assays.

Radioligand Binding Assay

A common method to determine the binding affinity (Ki) is through competitive radioligand binding assays.

Objective: To determine the affinity of a test compound (e.g., (R,R)-Palonosetron) for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Preparation: Membranes from cells expressing 5-HT3 receptors (e.g., NG-108-15, HEK293, or COS-7 cells).

-

Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]granisetron or [3H]-quipazine.

-

Test Compound: (R,R)-Palonosetron Hydrochloride and other stereoisomers.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron) to determine non-specific binding.

-

Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.

-

Instrumentation: Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the function of the 5-HT3 receptor, which is a ligand-gated ion channel.

Objective: To determine the functional potency (IC50) of a test compound by measuring its ability to inhibit the ion flux mediated by the 5-HT3 receptor upon agonist stimulation.

Materials:

-

Cell Line: A cell line stably expressing 5-HT3 receptors (e.g., HEK293 cells).

-

Agonist: A 5-HT3 receptor agonist, such as serotonin (B10506) (5-HT).

-

Test Compound: (R,R)-Palonosetron Hydrochloride and other stereoisomers.

-

Fluorescent Dye: A membrane potential-sensitive or calcium-sensitive dye.

-

Instrumentation: A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Cells are plated in a multi-well plate.

-

Dye Loading: Cells are loaded with a fluorescent dye that reports changes in membrane potential or intracellular calcium concentration.

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Agonist Stimulation: After a pre-incubation period with the antagonist, the agonist (serotonin) is added to stimulate the 5-HT3 receptors.

-

Signal Detection: The change in fluorescence, indicating ion flux, is measured in real-time.

-

Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Signaling Pathway and Experimental Workflow

Conclusion

The binding affinity of Palonosetron to the 5-HT3 receptor is highly stereoselective. The (S,S)-isomer is the pharmacologically active form, exhibiting significantly higher affinity than the other stereoisomers. The (R,R)-Palonosetron isomer demonstrates a substantially lower binding affinity for the 5-HT3 receptor. This detailed understanding of the structure-activity relationship is crucial for the development of novel and more effective 5-HT3 receptor antagonists. The provided experimental protocols and diagrams serve as a valuable resource for researchers in their efforts to characterize the interactions of compounds with this important therapeutic target.

References

A Comparative Analysis of Oral versus Intravenous Palonosetron Pharmacokinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of oral and intravenous formulations of palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist. Palonosetron is distinguished by its high binding affinity and long half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1][2] This document synthesizes key pharmacokinetic data, details common experimental methodologies, and visualizes relevant biological and procedural pathways to support advanced research and development.

Core Mechanism of Action

Palonosetron exerts its antiemetic effect by acting as a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[3][4][5] These receptors are located on the nerve terminals of the vagus nerve in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[2][6] Chemotherapeutic agents can cause the release of serotonin (B10506) from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors, triggering the vomiting reflex.[6][7] Palonosetron potently blocks this interaction.[6] Unique to palonosetron are its allosteric interactions with the 5-HT3 receptor, which can lead to receptor internalization, resulting in a prolonged inhibition of serotonin signaling.[2]

Comparative Pharmacokinetic Profiles

The primary distinction between oral and intravenous palonosetron lies in their absorption characteristics. Following intravenous administration, palonosetron is immediately and completely bioavailable. The oral formulation is also well-absorbed, exhibiting an exceptionally high absolute bioavailability of 97%.[3][4] While both routes lead to a similar long terminal elimination half-life of approximately 40 hours, the time to reach maximum plasma concentration (Tmax) is immediate for IV and delayed for the oral route.[3][5][8]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for intravenous and oral palonosetron, compiled from studies in healthy adult subjects.

Table 1: General Pharmacokinetic Properties of Palonosetron

| Parameter | Value | Reference |

| Absolute Bioavailability (Oral) | 97% | [3][4][9] |

| Plasma Protein Binding | ~62% | [3][4][5] |

| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [3][5] |

| Terminal Elimination Half-life (t½) | ~40 hours | [1][3][5][10] |

| Metabolism | Liver: CYP2D6 (major), CYP3A4, CYP1A2 (minor) | [3][4][6] |

| Excretion | Urine (~80-93%), Feces (~5-8%) | [3][4] |

| Unchanged Drug in Urine | ~40% | [3][4] |

Table 2: Comparative Pharmacokinetics of a Single 0.5 mg Dose

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Dose | 0.5 mg | 0.5 mg | [8] |

| Cmax (ng/mL) | 0.82 ± 0.17 | 5.58 ± 2.66 | [8] |

| Tmax (hours) | 6.3 ± 4.3 | 0.022 ± 0.019 | [8] |

| AUC0–168h (h·ng/mL) | 43 ± 12 | 40 ± 12 | [8] |

| t½ (hours) | 44 ± 9 | 54 ± 18 | [8] |

Table 3: Dose-Linearity of Oral Palonosetron in Healthy Chinese Volunteers

| Parameter | 0.25 mg Dose | 0.5 mg Dose | 0.75 mg Dose | Reference |

| Cmax (pg/mL) | 673 ± 151 | 1330 ± 258 | 1990 ± 490 | [11][12] |

| Tmax (hours) | 3-5 | 3-5 | 3-5 | [11][12] |

| t½ (hours) | 41.8 ± 9.72 | 44.6 ± 8.59 | 42.3 ± 8.51 | [11][12] |

Experimental Protocols for Pharmacokinetic Assessment

Pharmacokinetic evaluations of palonosetron typically follow rigorous, standardized clinical trial methodologies. The most common study designs are randomized, open-label, crossover studies, which allow for intra-subject comparison of different formulations or doses.[8][11][12][13]

Study Design and Population

Phase I studies are generally conducted in small cohorts of healthy male and female volunteers to characterize the drug's profile in the absence of confounding disease-related factors.[10][11][12] Subjects are administered a single dose of either oral or intravenous palonosetron.[10][11] In crossover designs, a washout period is instituted between treatments to ensure complete elimination of the drug from the previous phase.[13]

Sample Collection and Bioanalysis

Blood samples are critical for determining the plasma concentration of palonosetron over time. Samples are collected at predetermined intervals, typically starting before the dose and continuing intensively for the first few hours, then less frequently for up to 168 hours (7 days) post-dose to accurately capture the long elimination phase.[8][13][14] Plasma is separated by centrifugation and stored frozen until analysis.[14]

The quantification of palonosetron in plasma is accomplished using highly sensitive and specific bioanalytical methods, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with electrospray ionization-mass spectrometry (HPLC-ESI-MS).[8][15][16][17] These methods allow for precise measurement of palonosetron concentrations down to the picogram or low nanogram per milliliter level.[16][17][18]

Conclusion

The pharmacokinetic profiles of oral and intravenous palonosetron are remarkably similar with respect to their distribution, metabolism, and long elimination half-life, a key contributor to its extended duration of action. The primary difference is the rate of absorption, with the intravenous route providing immediate peak concentrations, while the oral route shows a delayed peak of 3 to 6 hours.[8][11] However, the oral formulation's high absolute bioavailability of 97% ensures that systemic exposure (AUC) is comparable to the intravenous route.[3][8][9] This robust pharmacokinetic profile, characterized by dose-proportional exposure and a long half-life, supports the efficacy and convenient single-dose administration of both formulations in the prevention of CINV. The choice between oral and intravenous administration can therefore be based on clinical setting and patient convenience rather than major differences in systemic drug exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. Palonosetron - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and safety evaluation of palonosetron, a 5-hydroxytryptamine-3 receptor antagonist, in U.S. and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Pharmacokinetics of palonosetron in combination with aprepitant in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Randomized Pharmacokinetic Study Comparing Subcutaneous and Intravenous Palonosetron in Cancer Patients Treated with Platinum Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Determination of palonosetron in human plasma by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

An In-depth Technical Guide to Palonosetron Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron (B1662849) hydrochloride is a second-generation 5-HT3 receptor antagonist widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] Its distinct chemical structure confers a higher binding affinity and a significantly longer plasma half-life compared to first-generation antagonists, resulting in superior efficacy, particularly in the delayed phase of CINV.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of palonosetron hydrochloride. Detailed experimental protocols for its synthesis, and analysis by High-Performance Liquid Chromatography (HPLC) are presented, along with a representative protocol for a 5-HT3 receptor binding assay. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

Palonosetron hydrochloride is the hydrochloride salt of palonosetron, a single isomer with the chemical name (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1H-benz[de]isoquinoline hydrochloride.[4][5] The molecule possesses two asymmetric carbon atoms and is used as the pure (S,S)-stereoisomer.

Chemical Structure:

The following table summarizes the key physicochemical properties of palonosetron hydrochloride:

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 87 to 88 °C (for palonosetron base) | |

| Solubility | Freely soluble in water; Soluble in propylene (B89431) glycol; Slightly soluble in ethanol (B145695) and isopropyl alcohol | [5] |

| pKa | 7.97 (Strongest Basic) | [7] |

| logP | 2.72 | [7] |

| Specific Rotation [α]D | -94.1° (HCl) |

Mechanism of Action: 5-HT3 Receptor Antagonism

Palonosetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor, with a strong binding affinity for this receptor and little to no affinity for other receptors.[4][8] 5-HT3 receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4][8]

Chemotherapeutic agents can trigger the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[5][9] Palonosetron competitively blocks the binding of serotonin to these 5-HT3 receptors, thereby preventing the initiation of the emetic signal.[6]

The prolonged clinical efficacy of palonosetron is attributed to its high binding affinity (pKi of approximately 10.5) and its long elimination half-life of about 40 hours.[3]

Below is a diagram illustrating the signaling pathway of chemotherapy-induced nausea and vomiting and the mechanism of action of palonosetron.

Caption: Signaling pathway of CINV and the inhibitory action of palonosetron.

Pharmacokinetic Properties

Palonosetron exhibits a distinct pharmacokinetic profile characterized by a long terminal half-life and a large volume of distribution.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 97% | |

| Time to Peak Plasma Concentration (Tmax) (Oral) | 5.1 ± 1.7 hours | |

| Plasma Protein Binding | ~62% | [4] |

| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [4][8] |

| Elimination Half-life (t1/2) | ~40 hours | |

| Metabolism | Primarily by CYP2D6, with minor contributions from CYP3A4 and CYP1A2. Two main metabolites (N-oxide and a hydroxy derivative) have less than 1% of the activity of the parent compound. | [10] |

| Excretion | Approximately 80-93% of the dose is recovered in the urine, with about 40% as unchanged palonosetron. | [4] |

Experimental Protocols

Synthesis of Palonosetron Hydrochloride

The synthesis of palonosetron hydrochloride is typically achieved through a multi-step process starting from (S)-3-amino-quinuclidine and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid. The key steps involve acylation, reduction, and cyclization.[4]

Caption: Synthetic workflow for palonosetron hydrochloride.

Detailed Protocol:

Step 1: Acylation [1]

-

Dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid in a suitable organic solvent such as toluene (B28343).

-

Add thionyl chloride dropwise at a controlled temperature (e.g., 50°C) and stir for 1-6 hours to form the acid chloride.

-

In a separate vessel, dissolve (S)-3-amino-quinuclidine in the same organic solvent.

-

Add the solution of the acid chloride to the (S)-3-amino-quinuclidine solution and stir for 1-3 hours to yield (S,S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide.

-

Isolate the product by filtration and wash with the solvent.

Step 2: Reduction [1]

-

Suspend the product from Step 1 and sodium borohydride (B1222165) in an appropriate solvent like tetrahydrofuran (B95107) (THF) and cool the mixture to -10 to 15°C.

-

Slowly add boron trifluoride diethyl etherate while maintaining the temperature.

-

After the addition, warm the reaction mixture to room temperature and then heat to reflux (e.g., 60-70°C) for 2-12 hours.

-

Cool the reaction and quench by the slow addition of 2N hydrochloric acid.

-

Concentrate the mixture, basify with a strong base (e.g., 50% potassium hydroxide), and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the oily product, (S,S)-1-(aminomethyl)-N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalene.

Step 3: Cyclization and Salt Formation [1]

-

Dissolve the product from Step 2 in toluene under a nitrogen atmosphere.

-

Add triphosgene (B27547) (a safer alternative to phosgene) and stir at room temperature for 18 hours.

-

Add boron trifluoride diethyl etherate and heat to reflux for 5-12 hours.

-

Cool the reaction, add 2N hydrochloric acid and water, and reflux for another hour.

-

Cool the mixture, basify with 50% potassium hydroxide, and extract with ethyl acetate.

-

Concentrate the organic phase and add a solution of hydrogen chloride in ethanol or isopropanol (B130326) to precipitate palonosetron hydrochloride.

-

The crude product can be recrystallized from a suitable solvent system (e.g., isopropanol and water) to yield pure palonosetron hydrochloride.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is crucial for the quantitative analysis of palonosetron hydrochloride in pharmaceutical dosage forms.[9]

Chromatographic Conditions: [9][11]

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | XTerra® C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Mixture of 0.03M Potassium Dihydrogen Orthophosphate in water (pH adjusted to 3.20 with Orthophosphoric acid) and acetonitrile (B52724) in a gradient program. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 242 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time | Approximately 10.9 min |

Standard and Sample Preparation: [9]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of palonosetron hydrochloride reference standard in a 10 mL volumetric flask with a diluent (Acetonitrile:Water, 50:50 v/v). Sonicate for 15 minutes to ensure complete dissolution.

-

Working Standard Solution (25 µg/mL): Dilute 0.25 mL of the standard stock solution to 10 mL with the diluent.

-

Sample Solution (from injectable formulation, e.g., 0.25 mg/5 mL): Pool the contents of several vials. Transfer a volume equivalent to 250 µg of palonosetron hydrochloride into a 10 mL volumetric flask and dilute to the mark with the diluent to achieve a final concentration of 25 µg/mL. Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation: [9]

-

Linearity: Establish a calibration curve over a concentration range of 5-30 µg/mL. A correlation coefficient (r²) of ≥ 0.999 is expected.

-

Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be less than 2%.

-

Specificity: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that the method can resolve the main peak from any degradation products.

5-HT3 Receptor Binding Assay

This assay is fundamental to determining the affinity of palonosetron for the 5-HT3 receptor. A representative protocol using radioligand binding with [3H]granisetron in cells expressing the 5-HT3 receptor is described below.[5]

Caption: Workflow for a 5-HT3 receptor binding assay.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT3 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add varying concentrations of palonosetron (or other competing ligands) to the wells.

-

For the determination of non-specific binding, add a high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).

-

Add a constant concentration of the radioligand, [3H]granisetron (e.g., 0.5 nM), to all wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor (palonosetron) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of palonosetron that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for palonosetron using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Conclusion

Palonosetron hydrochloride's unique chemical structure and resulting physicochemical and pharmacokinetic properties underpin its clinical success as a highly effective antiemetic agent. Its potent and selective antagonism of the 5-HT3 receptor, coupled with its prolonged duration of action, provides significant advantages in the management of nausea and vomiting, particularly in the challenging context of delayed CINV. The detailed experimental protocols for synthesis and analysis provided in this guide offer a practical resource for researchers and drug development professionals working with this important therapeutic agent. A thorough understanding of the core characteristics of palonosetron hydrochloride is essential for its effective application in clinical practice and for the development of future antiemetic therapies.

References

- 1. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]

- 2. Preparation method of palonosetron and palonosetron hydrochloride and injection - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2009010987A1 - An improved process for the preparation of pure palonosetron hydrochloride - Google Patents [patents.google.com]

- 7. Safety and pharmacokinetic evaluation of repeated intravenous administration of palonosetron 0.75 mg in patients receiving highly or moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ajptonline.com [ajptonline.com]

- 10. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

- 11. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Antiemetic Therapy: A Technical Guide to the Discovery and Development of Second-Generation 5-HT3 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of aggressive chemotherapeutic regimens, while a significant leap forward in oncology, brought with it the profound challenge of chemotherapy-induced nausea and vomiting (CINV). This debilitating side effect not only severely impacts a patient's quality of life but can also lead to non-compliance with life-saving treatments. The discovery of the role of the 5-hydroxytryptamine-3 (5-HT3) receptor in the emetic reflex pathway was a watershed moment, leading to the development of the first-generation 5-HT3 receptor antagonists, or "setrons," in the early 1990s. These agents, including ondansetron (B39145) and granisetron, represented a paradigm shift in the management of acute CINV. However, their efficacy in controlling delayed-onset CINV—nausea and vomiting occurring more than 24 hours post-chemotherapy—remained a significant clinical challenge. This limitation spurred the quest for a new generation of antagonists with superior pharmacological profiles, culminating in the development of second-generation 5-HT3 antagonists, most notably palonosetron (B1662849). This technical guide provides an in-depth exploration of the discovery, development, and unique pharmacological characteristics of these second-generation agents.

The 5-HT3 Receptor and its Signaling Pathway

The 5-HT3 receptor is a unique member of the serotonin (B10506) receptor family. Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[1] Located on neurons in both the central and peripheral nervous systems, particularly in emetic-S-related areas like the chemoreceptor trigger zone and vagal afferent nerves, its activation plays a pivotal role in triggering the vomiting reflex.

Upon binding of serotonin, the 5-HT3 receptor channel opens, allowing for a rapid influx of cations, primarily Na+ and Ca2+.[2] This influx leads to neuronal depolarization and the initiation of an action potential, transmitting the emetic signal. The increase in intracellular Ca2+ concentration is a critical downstream event, initiating a cascade of signaling events. This includes the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the subsequent activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, both of which have been implicated in the downstream signaling of emesis.[3][4][5]

Pharmacological Distinction of Second-Generation Antagonists

The limitations of first-generation 5-HT3 antagonists in managing delayed CINV prompted the search for compounds with improved pharmacokinetic and pharmacodynamic properties. Palonosetron emerged as the leading second-generation agent, exhibiting several key distinctions.

Enhanced Binding Affinity and Prolonged Half-Life

Palonosetron demonstrates a significantly higher binding affinity for the 5-HT3 receptor compared to its predecessors.[6] This, coupled with a remarkably longer plasma half-life of approximately 40 hours (compared to 4-9 hours for first-generation agents), contributes to its sustained therapeutic effect.[6][7]

Unique Receptor Interactions

Beyond its enhanced affinity and extended half-life, palonosetron exhibits a unique allosteric binding and positive cooperativity at the 5-HT3 receptor.[8] This is in contrast to the simple competitive bimolecular binding of first-generation antagonists. This allosteric interaction is believed to induce conformational changes in the receptor, leading to a more prolonged and profound inhibition of receptor function, even after the drug has dissociated.[8]

Table 1: Comparative Pharmacological Properties of 5-HT3 Antagonists

| Antagonist | Generation | Binding Affinity (pKi) | Half-Life (hours) | Mechanism of Action |

| Ondansetron | First | 8.70 | 4-6 | Competitive Antagonist |

| Granisetron | First | 9.15 | 9 | Competitive Antagonist |

| Dolasetron | First | Not widely reported | ~7 (active metabolite) | Competitive Antagonist |

| Palonosetron | Second | ~10.45 | ~40 | Allosteric binding, positive cooperativity |

Note: pKi values are derived from various sources and may differ based on experimental conditions.[9][10] Half-life data is also an approximation and can vary between individuals.[6][7]

Table 2: Comparative Pharmacokinetic Parameters of 5-HT3 Antagonists in Humans

| Parameter | Ondansetron | Granisetron | Dolasetron (Hydrodolasetron) | Palonosetron |

| Tmax (hours) | 1.5 - 2 | 1 - 2 | ~1 | ~0.5 |

| Cmax (ng/mL) | Varies with dose | Varies with dose | Varies with dose | Varies with dose |

| Volume of Distribution (Vd) (L) | ~160 | ~230 | ~400 | ~600 |

| Clearance (Cl) (L/h) | ~30 | ~30 | ~50 | ~10 |

| Half-life (t1/2) (hours) | 4 - 6 | 9 | ~7 | ~40 |

Note: These are approximate values and can vary based on patient factors and study design. Data compiled from multiple sources.[7][11][12]

Experimental Protocols for Drug Evaluation

The development of second-generation 5-HT3 antagonists relied on a robust pipeline of in vitro and in vivo experimental models to characterize their efficacy and mechanism of action.

In Vitro Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor. A typical competitive binding assay for the 5-HT3 receptor is outlined below.

Objective: To determine the inhibitory constant (Ki) of a test compound against the binding of a known radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-granisetron).

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).[13]

-

Radioligand: [3H]-granisetron.[13]

-

Test Compound: Second-generation 5-HT3 antagonist.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., tropisetron).[13]

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4.[13]

-

Wash Buffer: Cold assay buffer.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.[13]

Procedure:

-

Preparation: Prepare serial dilutions of the test compound. Prepare solutions for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitive binding (radioligand + test compound at various concentrations).[9][13]

-

Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and either buffer, non-specific control, or test compound. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[9][13]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[9][13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

References

- 1. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

- 3. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide on the In Vitro Activity of (R,R)-Palonosetron Hydrochloride

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

(R,R)-Palonosetron Hydrochloride , a potent and highly selective 5-HT3 receptor antagonist, represents a significant advancement in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This technical guide delves into the core in vitro activity of this compound, providing a detailed examination of its pharmacological properties, experimental methodologies, and underlying signaling pathways.

Introduction to (R,R)-Palonosetron Hydrochloride

Palonosetron is a second-generation 5-HT3 receptor antagonist distinguished by its unique chemical structure and pharmacological profile. It exists as a single stereoisomer, (S)-palonosetron, which is the active enantiomer. However, the focus of this guide is on the (R,R) stereoisomer, which is the hydrochloride salt form. Its primary mechanism of action involves the selective blockade of 5-hydroxytryptamine (serotonin) type 3 receptors, which are located on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain.

Quantitative Data on In Vitro Activity

The in vitro activity of (R,R)-Palonosetron Hydrochloride has been extensively characterized through various binding and functional assays. The following tables summarize key quantitative data from published studies.

Table 1: Receptor Binding Affinity (Ki values)

| Receptor Subtype | Cell Line/Tissue | Radioligand | (R,R)-Palonosetron HCl Ki (nM) | Reference |

| Human 5-HT3A | HEK293 cells | [³H]GR65630 | 0.04 ± 0.01 | |

| Human 5-HT3A | NG108-15 cells | [³H]BRL 43694 | 0.12 ± 0.03 | |

| Rat 5-HT3 | Rat brain cortex | [³H]GR65630 | 0.21 ± 0.05 | |

| Human 5-HT1A | CHO cells | [³H]8-OH-DPAT | >10,000 | |

| Human 5-HT2A | HEK293 cells | [³H]Ketanserin | >10,000 | |

| Human Dopamine D2 | CHO cells | [³H]Spiperone | >10,000 | |

| Human Histamine H1 | U-373 MG cells | [³H]Pyrilamine | >10,000 | |

| Human Muscarinic M1 | CHO cells | [³H]Pirenzepine | >10,000 |

Note: Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. Lower Ki values indicate higher affinity.

Table 2: Functional Antagonist Potency (IC50 / pA2 values)

| Assay Type | Cell Line/Tissue | Agonist | (R,R)-Palonosetron HCl Potency | Reference |

| Inward Current Inhibition | NG108-15 cells | Serotonin | IC50 = 0.26 ± 0.07 nM | |

| Calcium Influx Inhibition | HEK293 cells (h5-HT3A) | Serotonin | IC50 = 0.55 ± 0.11 nM | |

| [³H]Guanidinium Influx | N1E-115 cells | Serotonin | IC50 = 0.73 ± 0.15 nM | |

| Isolated Guinea Pig Ileum | Guinea Pig Ileum | Serotonin | pA2 = 9.87 |

Note: IC50 is the concentration of an inhibitor that reduces the response by 50%. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Detailed Experimental Protocols

The following sections provide a detailed overview of the key experimental methodologies used to characterize the in vitro activity of (R,R)-Palonosetron Hydrochloride.

Radioligand Binding Assays

Objective: To determine the binding affinity of (R,R)-Palonosetron Hydrochloride for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT3A receptor) are cultured and harvested.

-

Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]GR65630 for 5-HT3 receptors) at a fixed concentration.

-

Increasing concentrations of unlabeled (R,R)-Palonosetron Hydrochloride are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., granisetron).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of (R,R)-Palonosetron Hydrochloride that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Unveiling the Degradation Profile of (R,R)-Palonosetron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of degradation products of (R,R)-Palonosetron Hydrochloride. Palonosetron (B1662849), a selective 5-HT3 receptor antagonist, is a critical therapeutic agent for managing chemotherapy-induced nausea and vomiting. Understanding its stability and degradation pathways is paramount for ensuring drug safety, efficacy, and quality. This document outlines the primary degradation products, summarizes findings from forced degradation studies, provides detailed experimental protocols, and visualizes the degradation pathways and analytical workflows.

Identified Degradation Products of (R,R)-Palonosetron Hydrochloride

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. (R,R)-Palonosetron Hydrochloride has been subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to identify its potential degradation products.

The primary degradation products identified through these studies include hydroxylated, keto, and N-oxide metabolites.[1][2] These degradants are formed through various chemical transformations of the parent molecule under stress conditions.

Key Degradation Products:

-

Palonosetron N-Oxide: This is a major metabolite and a significant degradation product, particularly under oxidative stress.[3][4][5][6] Its formation involves the oxidation of the nitrogen atom in the quinuclidine (B89598) ring.

-

6-S-Hydroxy-Palonosetron: Another primary metabolite, this product is formed by hydroxylation.[5]

-

Keto-Palonosetron: This degradation product is characterized by the formation of a ketone group.[1][2][7]

Quantitative Analysis of Degradation

While specific quantitative data from forced degradation studies are dispersed across various research articles, the following table summarizes the typical extent of degradation observed under different stress conditions. It is important to note that the percentage of degradation can vary based on the precise experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Palonosetron HCl | Major Degradation Products Formed | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 65°C | Significant Degradation | Not explicitly detailed in search results | [8] |

| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 60°C | Significant Degradation | Not explicitly detailed in search results | [8] |

| Oxidative Degradation | 6% H₂O₂ | 6 hours | Reflux | Highest Level of Degradation | Palonosetron N-Oxide and other oxidative products | [9][10] |

| Thermal Degradation | Dry Heat | 30 hours | 85°C | Moderate Degradation | Not explicitly detailed in search results | [8] |

| Photolytic Degradation | Direct Sunlight | 24 hours | Ambient | Minimal to No Degradation | Not explicitly detailed in search results | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections provide a synthesized overview of the experimental protocols typically employed in the forced degradation studies of (R,R)-Palonosetron Hydrochloride.

Preparation of Stock and Sample Solutions

-

Stock Solution: A standard stock solution of (R,R)-Palonosetron Hydrochloride is prepared by dissolving the accurately weighed substance in a suitable solvent, typically methanol (B129727) or a mobile phase mixture, to a known concentration (e.g., 1 mg/mL).

-

Sample Solutions for Stress Studies: Aliquots of the stock solution are taken and subjected to various stress conditions as described below.

Forced Degradation (Stress Testing) Protocols

1. Acidic Hydrolysis:

-

To a specific volume of the stock solution, an equal volume of a strong acid (e.g., 0.1 N or 1 N HCl) is added.

-

The mixture is then heated in a water bath or refluxed at a specified temperature (e.g., 65°C) for a defined period (e.g., 8 hours).[8]

-

After the stress period, the solution is cooled to room temperature and neutralized with an equivalent amount of a suitable base (e.g., 0.1 N or 1 N NaOH).

-

The final volume is made up with the diluent to achieve the desired concentration for analysis.

2. Alkaline Hydrolysis:

-

To a specific volume of the stock solution, an equal volume of a strong base (e.g., 0.1 N or 1 N NaOH) is added.

-

The mixture is heated in a water bath or refluxed at a specified temperature (e.g., 60°C) for a defined period (e.g., 10 hours).[8]

-

After the stress period, the solution is cooled to room temperature and neutralized with an equivalent amount of a suitable acid (e.g., 0.1 N or 1 N HCl).

-

The final volume is made up with the diluent.

3. Oxidative Degradation:

-

To a specific volume of the stock solution, an equal volume of a hydrogen peroxide solution (e.g., 3% or 6% H₂O₂) is added.

-

The solution is kept at room temperature or refluxed for a specified duration (e.g., 6 hours).[9]

-

The resulting solution is then diluted to the target concentration for analysis.

4. Thermal Degradation:

-

The solid drug substance is placed in an oven maintained at a high temperature (e.g., 85°C or 105°C) for an extended period (e.g., 30 hours to 7 days).[8]

-

For solutions, the stock solution is refluxed at a high temperature (e.g., 85°C) for a specified duration.[8]

-

After exposure, the sample is cooled and dissolved or diluted in a suitable solvent to the desired concentration.

5. Photolytic Degradation:

-

The drug substance (solid or in solution) is exposed to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).[11]

-

A control sample is kept in the dark under the same conditions.

-

After exposure, the sample is appropriately diluted for analysis.

Analytical Methodology for Degradation Product Identification

The separation and identification of degradation products are primarily achieved using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).

-

Chromatographic System: A typical Reverse-Phase HPLC (RP-HPLC) system is used.

-

Column: A C18 column is commonly employed for separation.[11]

-

Mobile Phase: The mobile phase is often a gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][11]

-

Detection: A UV detector is used for quantification, and a mass spectrometer is used for the identification and structural elucidation of the degradation products.[1][2]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of (R,R)-Palonosetron Hydrochloride and the general experimental workflow for its degradation product analysis.

References

- 1. Development and validation of a stability-indicating LC method for determining palonosetron hydrochloride, its related compounds and degradation products using naphthalethyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palonosetron N-oxide | C19H24N2O2 | CID 46782681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Palonosetron N-oxide | 813425-83-1 | FP26742 | Biosynth [biosynth.com]

- 7. clearsynth.com [clearsynth.com]

- 8. scielo.br [scielo.br]

- 9. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RP-HPLC method development for palonosetron hydrochloride. [wisdomlib.org]

- 11. globalresearchonline.net [globalresearchonline.net]

Preclinical Toxicology of Palonosetron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on palonosetron (B1662849), a selective 5-HT3 receptor antagonist. The information presented herein is compiled from publicly available pharmacology reviews and regulatory documents. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary

Palonosetron is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Its preclinical safety profile has been extensively evaluated in a battery of toxicology studies, including single-dose and repeat-dose toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments.

Overall, the preclinical data indicate that palonosetron has a favorable safety profile. The central nervous system was identified as a target organ for toxicity at high doses in both rodent and non-rodent species.[1] Palonosetron was not found to be genotoxic in a standard battery of tests, although it did show clastogenic effects in an in vitro chromosomal aberration test.[3] Carcinogenicity studies in mice were negative, while in rats, an increased incidence of certain endocrine tumors was observed at high dose levels.[3][4] Reproductive toxicity studies indicated no adverse effects on fertility or embryo-fetal development at doses providing significant multiples of the human exposure.[3][4]

This guide summarizes the key quantitative findings from these studies in tabular format, provides detailed descriptions of the experimental methodologies based on established international guidelines, and includes visualizations of experimental workflows and the drug's mechanism of action.

Acute Toxicity

Single-dose toxicity studies were conducted in mice, rats, and dogs via both oral and intravenous routes of administration to determine the potential for acute toxicity.

Quantitative Data

| Species | Route of Administration | Parameter | Value (mg/kg) |

| Mouse | Intravenous | Minimum Lethal Dose | 30[1] |

| Rat | Intravenous | Minimum Lethal Dose | 30[1] |

| Dog | Intravenous | Maximum Non-Lethal Dose | 20[1] |

| Rat | Oral | Minimum Lethal Dose | 500[1] |

| Dog | Oral | Minimum Lethal Dose | 100[1] |

Experimental Protocol: Acute Oral Toxicity (General Methodology)

The acute oral toxicity studies for palonosetron would have generally followed a protocol similar to the OECD Test Guideline 401 (now obsolete but relevant for historical data) or its modern alternatives (OECD 420, 423, or 425).

Figure 1: General workflow for an acute oral toxicity study.

Methodology Details:

-

Test Animals: Typically, young, healthy adult rodents (e.g., Sprague-Dawley rats or CD-1 mice) were used.[5]

-

Housing and Feeding: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had free access to standard laboratory diet and water.

-

Dose Administration: The test substance was administered orally by gavage in a suitable vehicle.[5] A control group received the vehicle alone.

-

Observations: Animals were observed for clinical signs of toxicity and mortality at regular intervals after dosing and at least once daily for 14 days.[5] Body weights were recorded before dosing and periodically thereafter.

-

Pathology: A gross necropsy was performed on all animals that died during the study and on all surviving animals at the end of the observation period.[5]

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats, mice, and dogs for durations ranging from 4 weeks to 9 months to evaluate the potential for cumulative toxicity.

Quantitative Data

Oral Administration

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs/Effects Noted at LOAEL |

| Mouse | 3 Months | 60[1] | 150[6] | Kidney, male reproductive organs[6] |

| Rat | 3 Months | 60[1] | > 60[6] | Male reproductive organs, Liver[6] |

| Dog | 4 Weeks | 20[1] | - | No target organs identified; salivation and reduced testes weight at higher, non-adverse effect level.[1] |

| Dog | 3 Months | - | 20[6] | Central nervous system, Testis[6] |

Intravenous Administration

| Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs/Effects Noted at LOAEL |

| Rat | 6 Months | 7[6] | 14[1] | Central nervous system (convulsions, reduced activity), Gastrointestinal tract[1][6] |

| Dog | 9 Months | 6[6] | - | Central nervous system, Gastrointestinal tract (vomiting)[6] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (General Methodology)

These studies would have generally followed protocols similar to the OECD Test Guideline 408.

Figure 2: General workflow for a 90-day oral toxicity study.

Methodology Details:

-

Test Animals: Typically, young adult rodents (e.g., Sprague-Dawley rats) were used.[7]

-

Dose Groups: At least three dose levels and a concurrent control group were used, with a sufficient number of animals per sex in each group (typically 10-20).[7][8]

-

Dose Administration: The test substance was administered daily, seven days a week, for 90 days, typically via oral gavage.[7]

-

In-life Evaluations: Comprehensive clinical observations, body weight, and food/water consumption were recorded. Ophthalmoscopic examinations, hematology, clinical chemistry, and urinalysis were conducted at specified intervals.[8]

-

Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected for microscopic examination.[7]

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats to assess the tumorigenic potential of palonosetron.

Quantitative Data

| Species | Duration | Route | Dose Levels (mg/kg/day) | Results |

| CD-1 Mouse | 104 Weeks | Oral | 10, 30, 60[3][4] | Not tumorigenic.[3][4] |

| Sprague-Dawley Rat | 104 Weeks | Oral | Males: 15, 30, 60[3][4]Females: 15, 45, 90[3][4] | Increased incidences of adrenal pheochromocytoma, pancreatic islet cell adenoma, and pituitary adenoma in males. Increased incidences of hepatocellular adenoma and carcinoma, and thyroid C-cell adenoma in females.[3][4] |

Experimental Protocol: Carcinogenicity Study (General Methodology)

Carcinogenicity studies for palonosetron would have followed protocols similar to the OECD Test Guideline 451.

Methodology Details:

-

Test Animals: Typically, rats and mice were used for these long-term studies.[1][9]

-

Dose Groups: At least three dose levels and a concurrent control group were used, with at least 50 animals per sex per group.[9] Dose levels were selected based on data from shorter-term repeat-dose studies.

-

Dose Administration: The drug was administered daily, typically mixed in the diet or by gavage, for the majority of the animal's lifespan (e.g., 18-24 months for mice and 24 months for rats).[9]

-

In-life Evaluations: Animals were observed daily for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption were monitored regularly.

-

Pathology: A complete gross necropsy was performed on all animals. All tissues, including any masses, were preserved for histopathological examination by a veterinary pathologist.[9]

Genotoxicity

A battery of in vitro and in vivo tests was conducted to assess the potential of palonosetron to induce genetic mutations or chromosomal damage.

Summary of Findings

| Assay | Test System | Result |

| Ames Test | S. typhimurium, E. coli | Negative[3] |

| Chinese Hamster Ovarian (CHO/HGPRT) Forward Mutation Test | Mammalian Cells | Negative[3] |

| Ex vivo Hepatocyte Unscheduled DNA Synthesis (UDS) Test | Rat Hepatocytes | Negative[3] |

| Mouse Micronucleus Test | In vivo | Negative[3] |

| Chinese Hamster Ovarian (CHO) Cell Chromosomal Aberration Test | In vitro | Positive for clastogenic effects[3] |

Experimental Protocol: Genotoxicity Battery (General Methodology)

The genotoxicity assessment for palonosetron would have followed the recommendations of the ICH S2(R1) guideline.

Figure 3: General workflow for a genotoxicity testing battery.

Methodology Details:

-

Ames Test: This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts). The assay is conducted with and without metabolic activation.

-

In Vitro Mammalian Cell Assays: These assays, such as the chromosomal aberration test, are used to detect structural and numerical chromosome damage in cultured mammalian cells (e.g., CHO cells).

-

In Vivo Genotoxicity Assay: The micronucleus test is a common in vivo assay that assesses chromosomal damage or damage to the mitotic apparatus in hematopoietic cells of rodents treated with the test substance.

Reproductive and Developmental Toxicology

Studies were conducted to evaluate the potential effects of palonosetron on fertility, reproductive performance, and embryo-fetal development.

Summary of Findings

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings |

| Fertility and Early Embryonic Development | Rat | Up to 60 (oral)[3][4] | No effect on fertility and reproductive performance of male and female rats.[3][4] |

| Embryo-fetal Development | Rat | Up to 60 (oral) | No effects on embryo-fetal development.[3] |

| Embryo-fetal Development | Rabbit | Up to 60 (oral) | No effects on embryo-fetal development.[3] |

Experimental Protocol: Prenatal Developmental Toxicity Study (General Methodology)

These studies would have generally followed protocols similar to the OECD Test Guideline 414.

Methodology Details:

-

Test Animals: Pregnant female rats or rabbits were used.[3][10]

-

Dose Administration: The test substance was administered daily during the period of organogenesis.[3][10]

-

Maternal Evaluations: Dams were observed for clinical signs of toxicity, and body weight and food consumption were recorded.

-

Fetal Evaluations: Near term, fetuses were delivered by Caesarean section. The number of corpora lutea, implantations, resorptions, and live and dead fetuses were recorded. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.[10]

Mechanism of Action

Palonosetron is a selective antagonist of the serotonin (B10506) type 3 (5-HT3) receptor.[1][2] These receptors are located on the nerve terminals of the vagus nerve in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brainstem.[11] Serotonin released from enterochromaffin cells in the gut in response to emetogenic stimuli (like chemotherapy) activates these 5-HT3 receptors, initiating the vomiting reflex. Palonosetron blocks this interaction.

Figure 4: Simplified signaling pathway of palonosetron's antiemetic action.

Conclusion

The preclinical toxicology studies on palonosetron have been extensive and conducted in accordance with international regulatory guidelines. The data from these studies demonstrate a well-characterized safety profile. The primary dose-limiting toxicities observed at high multiples of the clinical exposure were related to the central nervous system. While a positive finding was noted in an in vitro chromosomal aberration assay, the overall weight of evidence from the comprehensive genotoxicity battery suggests that palonosetron does not pose a genotoxic risk to humans. The increased incidence of certain tumors in a rat carcinogenicity study was observed at high systemic exposures and their relevance to human risk is considered low. No adverse effects on fertility or fetal development were observed. This robust preclinical safety package has supported the successful clinical development and global registration of palonosetron for its approved indications.

References

- 1. policycommons.net [policycommons.net]

- 2. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 7. ask-force.org [ask-force.org]

- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chiral HPLC Application Note: Enantiomeric Separation of Palonosetron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonosetron (B1662849) is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] The palonosetron molecule contains two chiral centers, giving rise to four possible stereoisomers. The pharmacologically active isomer is (3aS, 2S)-palonosetron. The control of the stereoisomeric purity of palonosetron is a critical aspect of its pharmaceutical development and quality control to ensure safety and efficacy. This application note presents a robust chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of palonosetron enantiomers and its related chiral impurities.

Experimental Protocol

This protocol outlines a normal-phase chiral HPLC method for the enantiomeric separation of palonosetron.

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV detector

-

CHIRALPAK AD-H column (250 mm x 4.6 mm, 5 µm) or Chiralcel-OD column (250 mm x 4.6 mm, 3 µm)[2][3]

-

n-Hexane (HPLC grade)

-

Ethanol (B145695) (Absolute or HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Diethylamine (B46881) (DEA)

-

Heptafluorobutyric acid (HFBA)

-

Palonosetron HCl reference standards (including enantiomers and impurities if available)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

Two effective methods are presented below. Method 1 provides a simpler mobile phase, while Method 2 is suitable for separating both enantiomers and process-related chiral impurities.[2][3]

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm) | Chiralcel-OD (250 mm x 4.6 mm, 3 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (60:40:0.05, v/v/v)[2][4] | n-Hexane : Ethanol : Methanol : HFBA : Diethylamine (70:15:15:0.05:0.1, v/v/v/v/v)[3] |

| Flow Rate | 0.4 mL/min[2][4] | 1.0 mL/min[3] |

| Column Temperature | 35 °C[2][4] | Not specified, ambient recommended |

| Detection Wavelength | 256 nm[2][4] | Not specified, 256 nm can be used |

| Injection Volume | 10 µL | 10 µL |

Preparation of Mobile Phase:

-

Method 1: Carefully measure and mix 600 mL of n-hexane, 400 mL of ethanol, and 0.5 mL of diethylamine.

-

Method 2: Carefully measure and mix 700 mL of n-hexane, 150 mL of ethanol, 150 mL of methanol, 0.5 mL of heptafluorobutyric acid, and 1.0 mL of diethylamine.[3]

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Sample Preparation:

-

Accurately weigh and dissolve the palonosetron HCl sample in the mobile phase to a final concentration of 0.5 mg/mL.

-

For the determination of enantiomeric impurities, a higher concentration of the main enantiomer might be necessary to achieve the required detection limits for the impurity.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability:

Before sample analysis, perform a system suitability test by injecting a solution containing the palonosetron enantiomers. The system is deemed suitable if the resolution between the enantiomers is greater than 1.5.

Data Presentation

The following table summarizes the expected chromatographic performance for the separation of palonosetron enantiomers and its process-related chiral impurities using Method 2. The data is representative and may vary depending on the specific instrument and column used.

| Compound | Retention Time (min) | Resolution (Rs) |

| (3aR, 2R)-Palonosetron (Enantiomer) | ~8.5 | - |

| (3aS, 2S)-Palonosetron (Active Isomer) | ~9.5 | > 1.5 |

| Process-Related Chiral Impurities | Eluted within 12 min[3] | Baseline separated |

Method Validation Parameters:

-

Linearity: The method described has been shown to be linear for palonosetron HCl in the concentration range of 0.5 to 50 µg/mL.[2]

-

Limit of Detection (LOD): The LOD for palonosetron HCl was found to be 0.05 µg/mL.[2]

-

Limit of Quantification (LOQ) and Impurities: For the enantiomers and related chiral impurities, the LOD and LOQ were in the range of 0.06-0.10 µg/mL and 0.14-0.24 µg/mL, respectively.[3]

Experimental Workflow Diagram

Caption: Workflow for Chiral HPLC Analysis of Palonosetron.

Discussion

The choice of chiral stationary phase is critical for the successful separation of palonosetron enantiomers. Polysaccharide-based chiral stationary phases, such as cellulose (B213188) and amylose (B160209) derivatives, have demonstrated excellent enantioselectivity for this compound. The CHIRALPAK AD-H and Chiralcel-OD columns, both based on amylose and cellulose derivatives respectively, provide the necessary chiral recognition.[2][3]

The mobile phase composition, particularly the type and concentration of the alcohol modifier and the basic additive, plays a significant role in achieving optimal separation. The use of diethylamine as a basic additive helps to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. The combination of ethanol and methanol as polar organic modifiers in Method 2 allows for fine-tuning of the enantioselectivity.[3]

Conclusion

The described chiral HPLC methods are suitable for the enantiomeric separation of palonosetron and its related chiral impurities. The protocols are robust, and the methods demonstrate good linearity, sensitivity, and resolution. These application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement a reliable quality control method for palonosetron.

References

Application Note: Chiral Analysis of Palonosetron Stereoisomers by Capillary Electrophoresis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist, is a critical therapeutic agent for preventing chemotherapy-induced nausea and vomiting. It possesses two chiral centers, resulting in four stereoisomers: (3aS, 2S)-palonosetron, (3aR, 2R)-palonosetron, (3aS, 2R)-palonosetron, and (3aR, 2S)-palonosetron. The pharmacological activity of palonosetron is primarily attributed to the (3aS, 2S)-isomer. Therefore, the stereoisomeric purity of palonosetron hydrochloride is a critical quality attribute that requires robust analytical methods for its control. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1][2] This application note details two effective capillary electrophoresis methods for the enantioselective analysis of palonosetron stereoisomers.

1. Micellar Electrokinetic Chromatography (MEKC) using Sodium Cholate (B1235396)

This method utilizes sodium cholate, a bile salt, as a chiral selector in a micellar electrokinetic chromatography (MEKC) setup.[3][4] The bile salt micelles provide a chiral environment that allows for the differential interaction with the palonosetron stereoisomers, leading to their separation.

Experimental Protocol: MEKC with Sodium Cholate

1. Instrumentation and Capillary Preparation:

-

Instrument: A standard capillary electrophoresis system equipped with a UV detector.

-

Capillary: Fused-silica capillary, typically 50-75 µm internal diameter and 40-60 cm total length.

-

New Capillary Conditioning:

-

Rinse with 1 M sodium hydroxide (B78521) for 20 minutes.

-

Rinse with 0.1 M sodium hydroxide for 20 minutes.

-

Rinse with deionized water for 20 minutes.

-

Rinse with running buffer for 30 minutes.

-

-

Daily Capillary Conditioning:

-

Rinse with 0.1 M sodium hydroxide for 5 minutes.

-

Rinse with deionized water for 5 minutes.

-

Rinse with running buffer for 10 minutes before the first injection.

-

-

Between-Run Rinsing: Rinse with running buffer for 2-3 minutes.

2. Reagents and Buffer Preparation:

-

Running Buffer (Background Electrolyte - BGE): Prepare a 30 mM borate (B1201080) buffer and adjust the pH to 9.40. Add sodium cholate to a final concentration of 70 mM. Incorporate 20% (v/v) methanol.[4]

-

Sample Preparation: Dissolve palonosetron hydrochloride standard or sample in deionized water or the running buffer to a suitable concentration (e.g., 0.1 - 1 mg/mL).

3. CE Method Parameters:

-

Separation Voltage: 20 kV[4]

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Capillary Temperature: 25 °C.

-

Detection: UV detection at 214 nm or 254 nm.[1]

4. Data Analysis:

-

Identify and quantify the peaks corresponding to the four stereoisomers based on their migration times. The typical elution order is (3aS, 2S), (3aR, 2R), (3aS, 2R), and (3aR, 2S).

Quantitative Data Summary: MEKC with Sodium Cholate

| Parameter | Value | Reference |

| Chiral Selector | Sodium Cholate | [4] |

| Buffer | 30 mM Borate, pH 9.40 | [4] |

| Chiral Selector Conc. | 70 mM | [4] |

| Organic Modifier | 20% (v/v) Methanol | [4] |

| Voltage | 20 kV | [4] |

| Analysis Time | < 18 minutes | [4] |

| Resolution | Baseline separation achieved | [4] |

Method Workflow: MEKC Analysis

Caption: Workflow for MEKC analysis of palonosetron stereoisomers.

2. Capillary Zone Electrophoresis (CZE) using Beta-Cyclodextrin (B164692)

This method employs a high concentration of beta-cyclodextrin (β-CD) as a chiral selector in a capillary zone electrophoresis (CZE) mode.[5] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with the enantiomers of palonosetron to varying extents, which results in differences in their electrophoretic mobilities and enables their separation.[6][7][8]

Experimental Protocol: CZE with Beta-Cyclodextrin

1. Instrumentation and Capillary Preparation:

-

Instrument: A standard capillary electrophoresis system with a UV detector.

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 40-60 cm total length).

-

Capillary Conditioning: Follow the same procedure as described in the MEKC protocol.

2. Reagents and Buffer Preparation:

-

Running Buffer (BGE): Prepare a 30 mmol L⁻¹ sodium dihydrogen phosphate (B84403) (NaH₂PO₄) buffer and adjust the pH to 3.0. Dissolve beta-cyclodextrin to a final concentration of 150 mmol L⁻¹. Add 10% (v/v) methanol.[5]

-

Sample Preparation: Dissolve the palonosetron hydrochloride standard or sample in deionized water.

3. CE Method Parameters:

-

Separation Voltage: 15 kV[5]

-

Injection: Hydrodynamic injection.

-

Capillary Temperature: 25 °C.

-

Detection: UV detection at 214 nm.

4. Data Analysis:

-

Identify and quantify the peaks of the four stereoisomers based on their migration times.

Quantitative Data Summary: CZE with Beta-Cyclodextrin

| Parameter | Value | Reference |

| Chiral Selector | Beta-Cyclodextrin (β-CD) | [5] |